D2 Receptor Affinity: Sulfone vs. Sulfoxide
A direct, comparative in vitro receptor binding study demonstrates a critical functional divergence. Perphenazine sulfoxide, the primary active metabolite, binds to the dopamine D2 receptor with a Ki of 5.9 nM. In contrast, perphenazine sulfone, the end-product of the metabolic oxidation pathway, is reported to be virtually inactive in all binding systems, including the dopamine D2 receptor [1]. This establishes a binary differentiation: the sulfoxide is active, while the sulfone is essentially inert.
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Virtually inactive (no detectable binding) |
| Comparator Or Baseline | Perphenazine Sulfoxide (Ki = 5.9 nM) |
| Quantified Difference | From a sub-nanomolar affinity to complete loss of measurable binding. |
| Conditions | In vitro binding assay using rat brain tissue. |
Why This Matters
This data is essential for correctly interpreting pharmacokinetic/pharmacodynamic studies, as using the sulfone reference standard ensures the active sulfoxide metabolite is not erroneously quantified or its activity misattributed.
- [1] Hals, P.A., Hall, H. and Dahl, S.G. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 125(3), 373-381. DOI: 10.1016/0014-2999(86)90793-4 View Source
